molecular formula C12H19NO4 B5113904 2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol

2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol

Cat. No.: B5113904
M. Wt: 241.28 g/mol
InChI Key: OCKUWYAGEPEMHS-UHFFFAOYSA-N
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Description

2-[2-(2,6-Dimethoxyphenoxy)ethylamino]ethanol is an organic compound with the molecular formula C12H19NO4. This compound is known for its unique structure, which includes a phenoxy group substituted with two methoxy groups at positions 2 and 6, an ethylamino group, and an ethanol moiety. It is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Dimethoxyphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-dimethoxybenzaldehyde, while substitution reactions can produce various phenoxy derivatives.

Scientific Research Applications

2-[2-(2,6-Dimethoxyphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-Dimethoxyphenoxy)ethylamino]ethanol is unique due to the presence of both the phenoxy and ethylamino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-15-10-4-3-5-11(16-2)12(10)17-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKUWYAGEPEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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